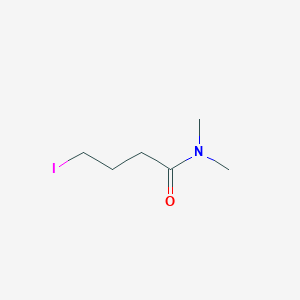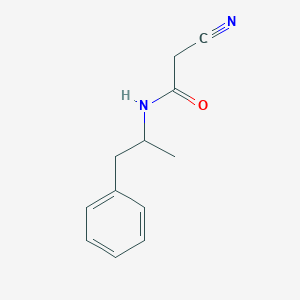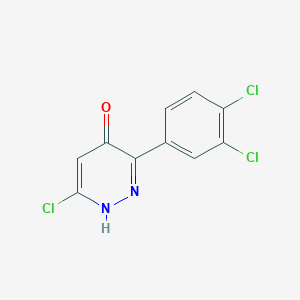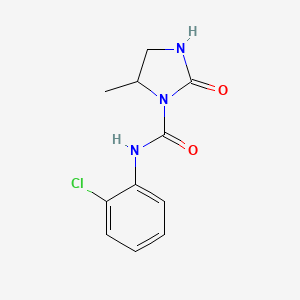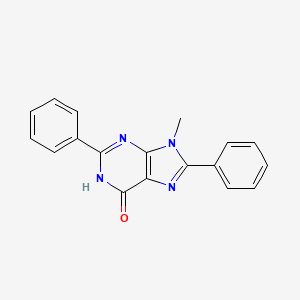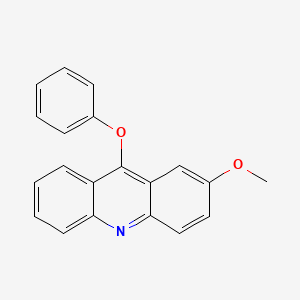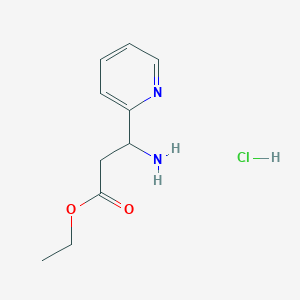![molecular formula C27H24F3N2O3PS B12924709 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)
1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate: is a chiral catalyst used in organic transformations. It is particularly effective in asymmetric imine hydroboration and enantioselective imine reduction reactions . This compound is known for its high efficiency and selectivity in catalyzing these reactions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate involves several steps. The starting materials typically include 1-naphthalenyl ethyl derivatives and diazaphosphol compounds. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may also involve the use of advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate primarily undergoes catalytic reactions. It is used in:
Asymmetric Imine Hydroboration: This reaction involves the addition of a boron-hydrogen bond to an imine, resulting in the formation of a chiral amine.
Enantioselective Imine Reduction: This reaction reduces imines to amines with high enantioselectivity.
Common Reagents and Conditions:
Reagents: Common reagents include borane complexes and hydrogen sources.
Conditions: These reactions typically require an inert atmosphere, controlled temperatures, and specific solvents to achieve high selectivity and yield.
Major Products: The major products formed from these reactions are chiral amines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Aplicaciones Científicas De Investigación
1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a chiral catalyst in various organic transformations, particularly in the synthesis of chiral amines.
Biology: The compound’s ability to catalyze the formation of chiral amines makes it useful in the synthesis of biologically active molecules.
Medicine: Chiral amines are important intermediates in the synthesis of pharmaceuticals, making this compound valuable in medicinal chemistry.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where high selectivity and efficiency are required.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate involves its role as a chiral catalyst. It facilitates the formation of chiral centers in the target molecules by providing a chiral environment during the reaction. The molecular targets include imines, which are converted to chiral amines through hydroboration or reduction reactions. The pathways involved include the coordination of the catalyst to the imine substrate, followed by the transfer of hydrogen or boron to form the chiral product .
Comparación Con Compuestos Similares
1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate: This compound is an optical isomer of the target compound and exhibits similar catalytic properties.
1,3-Bis[(1S)-1-(2-naphthalenyl)ethyl]-1H-imidazolium tetrafluoroborate: Another similar compound used in chiral catalysis.
Uniqueness: 1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate is unique due to its high selectivity and efficiency in catalyzing asymmetric imine hydroboration and enantioselective imine reduction reactions. Its specific chiral environment and stability under reaction conditions make it a preferred choice for these transformations.
Propiedades
Fórmula molecular |
C27H24F3N2O3PS |
|---|---|
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C26H24N2P.CHF3O3S/c1-19(23-15-7-11-21-9-3-5-13-25(21)23)27-17-18-28(29-27)20(2)24-16-8-12-22-10-4-6-14-26(22)24;2-1(3,4)8(5,6)7/h3-20H,1-2H3;(H,5,6,7)/q+1;/p-1/t19-,20-;/m1./s1 |
Clave InChI |
KZMVOWVDBRAHDP-GZJHNZOKSA-M |
SMILES isomérico |
C[C@H](C1=CC=CC2=CC=CC=C21)N3C=C[N+](=P3)[C@H](C)C4=CC=CC5=CC=CC=C54.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)N3C=C[N+](=P3)C(C)C4=CC=CC5=CC=CC=C54.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


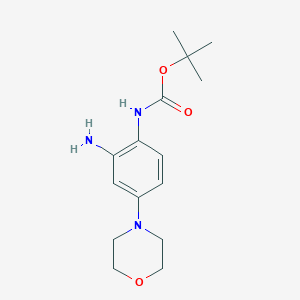

![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)

